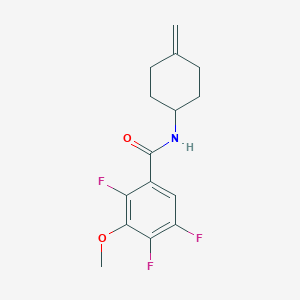

2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide

Description

2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide is a fluorinated benzamide derivative characterized by a trifluorinated methoxy-substituted aromatic ring and a 4-methylidenecyclohexyl amide group. This structure confers unique physicochemical properties, including enhanced lipophilicity and thermal stability, making it a compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-8-3-5-9(6-4-8)19-15(20)10-7-11(16)13(18)14(21-2)12(10)17/h7,9H,1,3-6H2,2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDQKWGUZIFGPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)C(=O)NC2CCC(=C)CC2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide typically involves multiple steps, starting with the preparation of the trifluoromethoxybenzoyl chloride. This intermediate is then reacted with 4-methylidenecyclohexylamine under controlled conditions to form the final product. The reaction conditions include maintaining a specific temperature range and using appropriate solvents to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of reagents, and implementing continuous flow processes to increase production efficiency. Quality control measures are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: : Reduction reactions can be used to modify the compound's functional groups.

Substitution: : Substitution reactions can introduce different substituents onto the benzamide ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

Chemistry

In chemistry, 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide can be used as a building block for synthesizing more complex molecules. Its trifluoromethoxy group makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets in a specific manner, making it a useful tool for understanding biological processes.

Medicine

In medicine, derivatives of this compound can be explored for their therapeutic potential. The presence of the trifluoromethoxy group can enhance the compound's stability and bioavailability, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of advanced materials and coatings. Its chemical properties can be leveraged to create products with improved performance and durability.

Mechanism of Action

The mechanism by which 2,4,5-trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The trifluoromethoxy group can enhance binding affinity and selectivity.

Molecular Targets and Pathways

The molecular targets of this compound can vary based on its application. In pharmaceuticals, it may target specific receptors or enzymes involved in disease pathways. The pathways affected by the compound can include metabolic pathways, signaling pathways, and other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Variations

Key structural analogs include:

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Features methoxy groups on the phenyl ring and a phenethyl amide group. Lacks fluorine atoms, resulting in lower electronegativity and reduced metabolic stability compared to the target compound .

- N-(2-Ethylhexyl)-2,4,5-trifluoro-3-methoxybenzamide: Shares the trifluoro-methoxy benzamide core but substitutes the methylidenecyclohexyl group with a linear 2-ethylhexyl chain. This alteration reduces steric hindrance and may increase solubility in nonpolar solvents .

- Neuroleptic Benzamides (e.g., Amisulpride, Sulpiride): Contain sulfonyl or alkylamino groups instead of fluorine and cyclohexyl substituents. These differences impact blood-brain barrier penetration and receptor selectivity .

Thermodynamic and Physicochemical Properties

- Thermal Stability : The target’s melting point (341.5°C) is significantly higher than Rip-B’s (90°C), attributed to fluorine’s strong C-F bonds and the rigid cyclohexyl group .

Key Research Findings

- Spectroscopic Differentiation : The target’s IR spectrum would lack the νS-H band (~2500–2600 cm⁻¹) seen in thiol tautomers, similar to triazole derivatives in , confirming its stable thione form .

- Molecular Interactions : The methylidenecyclohexyl group may engage in van der Waals interactions absent in linear-chain analogs (e.g., 2-ethylhexyl), influencing crystal packing or binding affinity .

Biological Activity

2,4,5-Trifluoro-3-methoxy-N-(4-methylidenecyclohexyl)benzamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

- Molecular Formula : C15H16F3N1O2

- Molecular Weight : 305.29 g/mol

- CAS Number : Not specifically listed, but related compounds can be found under similar identifiers.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, revealing its potential in several areas:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structure suggests potential interactions with cellular targets involved in tumor growth and proliferation.

- Anti-inflammatory Properties : The presence of trifluoromethyl and methoxy groups may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

- Neuroprotective Effects : Some derivatives of benzamide compounds have shown promise in neuroprotection. This compound's structural characteristics may confer similar benefits, particularly in conditions like Alzheimer’s disease or other neurodegenerative disorders.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cell signaling pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in the inflammatory response.

- Modulation of Gene Expression : The compound may influence transcription factors that regulate genes associated with cell survival and apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of various benzamide derivatives on melanoma cells. The results indicated that compounds with similar structural motifs showed selective toxicity towards malignant cells while sparing normal cells. This suggests that this compound could be a valuable lead compound for developing novel anticancer agents.

Case Study: Anti-inflammatory Effects

Research into related compounds has demonstrated significant anti-inflammatory activity through the inhibition of COX enzymes. Given the structural similarities, it is plausible that this compound could exhibit similar properties, warranting further exploration in models of chronic inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.